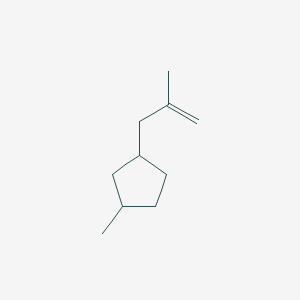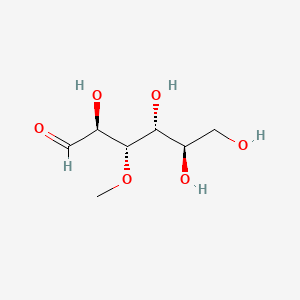
(-)-反式菊酸
概述
描述
Synthesis Analysis
The synthesis of (-)-trans-Chrysanthemic acid has been explored through various routes. Matsui et al. (1967) described a stereospecific synthesis from (+)-⊿3-carene, utilizing ozonolysis and cyclization techniques to produce (+)-trans-chrysanthemic acid (Matsui et al., 1967). Another notable method involves the dibromination of 2,2,5,5-tetramethylcyclohexane-1,3-dione, leading to cis-chrysanthemic acid, which highlights challenges in achieving enantioselective synthesis (Krief et al., 2009).
科学研究应用
天然杀虫剂中的生物合成
- (-)-反式菊酸是万寿菊花中天然除虫菊酯杀虫剂生物合成中的关键成分。这种化合物对飞虫剧毒,但对大多数脊椎动物是安全的 (Xu 等人,2017 年)。
- 另一项研究实现了番茄果实中 (-)-反式菊酸的生物合成。这是通过在番茄中表达万寿菊的特定基因来实现的,表明可以使用替代的生物系统来生产这种化合物 (Xu 等人,2018 年)。
化学合成和分离
- (-)-反式菊酸的合成化学已经取得进展。一种方法涉及从二甲基二甲酮开始的新型合成路线,突出了以对映选择性方式合成这种化合物的挑战和潜力 (Krief 等人,2009 年)。
- 研究了 (-)-反式菊酸对映异构体的分离,表明分离这种化合物以用于各种应用所需的复杂性和特异性 (Kewen,2008 年)。
在昆虫信息素中的作用
- (-)-反式菊酸的衍生物已在某些昆虫物种(例如条纹粉蚧)的性信息素中被发现。这表明它在昆虫交流和害虫控制中的潜在应用 (Tabata & Ichiki,2017 年)。
分解和代谢研究
- 一项计算研究探讨了 (-)-反式菊酸的分解反应机制。了解其稳定性和分解途径对于在各种应用中有效使用它至关重要 (Elroby & Aziz,2011 年)。
酶学研究
- 已经对 (-)-反式菊酸酯的酶促水解和合成进行了研究。这项研究突出了醇部分在反应过程中的重要性,这对于了解其在生物系统中的行为至关重要 (Sukumaran 等人,2005 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOPRKKSAJMMEW-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1[C@@H](C1(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883820, DTXSID60883558 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dl-trans-Chrysanthemumic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-trans-Chrysanthemic acid | |
CAS RN |
705-16-8, 2259-14-5 | |
| Record name | trans-Chrysanthemic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysanthemic acid dl-trans-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysanthemic acid l-trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dl-trans-Chrysanthemumic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHRYSANTHEMIC ACID, TRANS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360DB5209D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHRYSANTHEMIC ACID, TRANS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75957WZ15Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (-)-trans-Chrysanthemic acid?
A1: The molecular formula of (-)-trans-Chrysanthemic acid is C10H16O2, and its molecular weight is 168.23 g/mol.
Q2: What spectroscopic data is available for (-)-trans-Chrysanthemic acid?
A2: [] provides insights into Carbon-13 nuclear magnetic resonance (13C NMR) spectral data for (-)-trans-Chrysanthemic acid and related compounds. This data helps in understanding the structural features and stereochemistry of the molecule.
Q3: What is the absolute configuration of (+)-trans-Chrysanthemic acid?
A3: The absolute configuration of (+)-trans-Chrysanthemic acid has been confirmed as 1R,2R through three-dimensional X-ray analysis of its p-bromoanilide derivative. []
Q4: What are some synthetic routes to trans-Chrysanthemic acid?
A4: Numerous synthetic approaches have been explored:
- From Natural Products: Synthesis from (+)-Δ3-Carene has been reported. [, ] Other natural product precursors include (+)-limonene and α-terpineol. []
- From 4-Acetyl-2-Carene: This method involves methylation, ozonolysis, and lead tetraacetate oxidation to yield cis-dihydrochrysanthemolactone, a precursor to trans-Chrysanthemic acid. [, ]
- From Isomeric Compounds: A stereoselective synthesis utilizes the isomeric relationship between dimethyl dimedone and chrysanthemic acid. [] This method utilizes a lipase for enantioselective isomerisation to produce (1R)-cis- and (1R)-trans-chrysanthemic acid.
- From 2-methylbut-3-yn-2-ol: This method utilizes inexpensive starting materials and features a carbene addition reaction to build the cyclopropane ring. []
- Via Ketene Cycloaddition: This approach utilizes [2+2] cycloaddition of dichloroketene with 2,5-dimethyl-2,4-hexadiene, followed by reductive removal of chlorine and a Favorskii-type ring contraction. []
- Stereoselective Reduction: This method involves stereoselective reduction of an intermediate allenic cyclopropane. []
Q5: Are there any notable chemical reactions involving (-)-trans-Chrysanthemic acid?
A5: Yes, several reactions have been studied:
- Lactonization: (-)-trans-Chrysanthemic acid undergoes lactonization under specific conditions to yield (-)-cis-dihydrochrysanthemo-δ-lactone. [, ] This reaction is reversible and demonstrates lacto-enoic tautomerism.
- Thermal Decomposition: Heating trans-Chrysanthemic acid with pyridine hydrochloride at high temperatures results in ring-opening reactions and formation of various products, including butanolides and pentenolides. []
- Photosensitized Oxygenation: Studies have shown a significant difference in reactivity between cis and trans isomers of Chrysanthemic acid during photosensitized oxygenation. []
Q6: What is the primary use of (-)-trans-Chrysanthemic acid?
A6: (-)-trans-Chrysanthemic acid is a crucial component of pyrethroid insecticides. These insecticides are highly effective against insects while posing low toxicity to mammals. [, , ]
Q7: How does the structure of pyrethroids, specifically the trans-Chrysanthemic acid moiety, influence their insecticidal activity?
A7: Research suggests that the spatial arrangement of atoms within the trans-Chrysanthemic acid moiety is essential for binding to target sites within insects. Modifications to this structure can significantly impact insecticidal potency. []
Q8: How does the activity of Bioallethrin, a (+)-trans-Chrysanthemic acid ester, compare to allethrin, the (±)-cis, trans-isomer mixture?
A8: Bioallethrin demonstrates superior insecticidal activity compared to allethrin against several insect species, including houseflies, grain beetles, and mosquito larvae. This highlights the importance of stereochemistry for biological activity. []
Q9: Why is the optical purity of trans-Chrysanthemic acid important for insecticidal activity?
A9: The (+)-trans-Chrysanthemic acid enantiomer exhibits significantly higher insecticidal activity compared to the (-)-trans-Chrysanthemic acid enantiomer. This highlights the crucial role of chirality in biological activity. [, ]
Q10: What methods are available for resolving racemic trans-Chrysanthemic acid into its enantiomers?
A10: Various resolving agents have been employed:
- Quinine Salts: Fractional crystallization of quinine salts allows for the isolation of optically pure (-)-trans-Chrysanthemic acid and (+)-cis-Chrysanthemic acid. []
- α-Phenylethylamine Salts: Utilizing (+)-α-phenylethylamine allows for the separation of the (-)-cis-Chrysanthemic acid enantiomer. []
- 2-Benzylamino Alcohols: These resolving agents, synthesized from various L-amino acids, have shown success in separating both (+)-trans and (-)-trans-Chrysanthemic acid enantiomers. [, ]
Q11: What is the "racemate cage" effect and how does it impact the enantiomeric separation of trans-Chrysanthemic acid?
A11: The racemate cage effect describes the phenomenon where specific salt formations (p1,n1 salts) combined with substrate self-association hinder the complete separation of the major enantiomer in non-racemic mixtures. This has implications for efficient enantiomeric enrichment of trans-Chrysanthemic acid. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

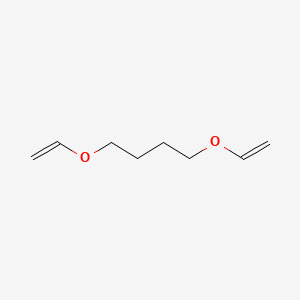
![1-[(1S,2S,5R)-5-(hydroxymethyl)-2-bicyclo[3.1.0]hex-3-enyl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B1205022.png)
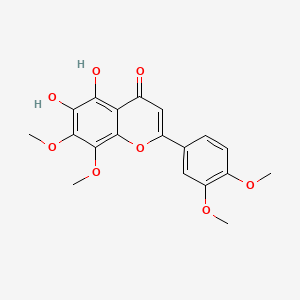
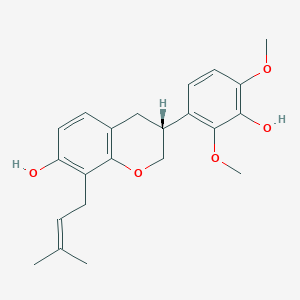
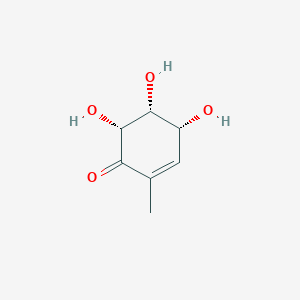
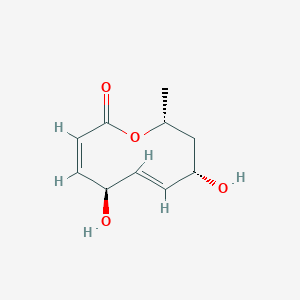
![2-[(6-chloro-2-oxo-4-propyl-1-benzopyran-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B1205027.png)



![N-[2-(4-methoxyphenyl)-5-benzotriazolyl]butanamide](/img/structure/B1205034.png)
